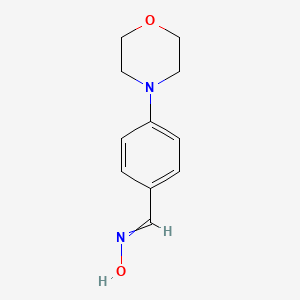
4-Morpholin-4-yl-benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the reaction conditions are optimized for large-scale synthesis . This includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the efficient production of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways . For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine
- (MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE
Uniqueness
N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets . This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O2/c14-12-9-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4,9,14H,5-8H2 |
InChI Key |
COWCZKTVODJKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















